molecular formula C3H7N2Se B1587918 Selenourea, N,N-dimethyl- CAS No. 5117-16-8

Selenourea, N,N-dimethyl-

Cat. No.: B1587918
CAS No.: 5117-16-8
M. Wt: 150.07 g/mol
InChI Key: RVXJIYJPQXRIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selenourea, N,N-dimethyl- is an organoselenium compound that belongs to the class of selenoureas It is characterized by the presence of selenium in place of oxygen in the urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Selenourea, N,N-dimethyl- typically involves the reaction of dimethylamine with selenium-containing reagents. One common method is the reaction of dimethylamine with selenium dioxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired selenourea compound.

Industrial Production Methods: Industrial production of Selenourea, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Selenourea, N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium, which imparts unique reactivity to the compound.

Common Reagents and Conditions:

    Oxidation: Selenourea, N,N-dimethyl- can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of selenoxide derivatives.

    Reduction: Reduction of Selenourea, N,N-dimethyl- can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of selenohydride derivatives.

    Substitution: Substitution reactions involve the replacement of one or more functional groups in the selenourea molecule. Common reagents for substitution reactions include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include selenoxide derivatives, selenohydride derivatives, and various substituted selenourea compounds

Scientific Research Applications

Selenourea, N,N-dimethyl- has a wide range of scientific research applications due to its unique chemical properties. Some of the key applications include:

    Chemistry: In chemistry, Selenourea, N,N-dimethyl- is used as a precursor for the synthesis of selenium-containing compounds. It is also employed in the study of selenium chemistry and its interactions with other elements.

    Biology: In biological research, Selenourea, N,N-dimethyl- is investigated for its potential antioxidant and cytotoxic properties.

    Medicine: In medicinal chemistry, Selenourea, N,N-dimethyl- is explored for its potential therapeutic applications.

    Industry: In the industrial sector, Selenourea, N,N-dimethyl- is used in the production of selenium-based materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Selenourea, N,N-dimethyl- can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

Properties

InChI

InChI=1S/C3H7N2Se/c1-5(2)3(4)6/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXJIYJPQXRIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063706
Record name Selenourea, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5117-16-8
Record name Selenourea, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selenourea,N-dimethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Selenourea, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Selenourea, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dimethyl-2-selenourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selenourea, N,N-dimethyl-
Reactant of Route 2
Selenourea, N,N-dimethyl-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Selenourea, N,N-dimethyl-
Reactant of Route 4
Selenourea, N,N-dimethyl-
Reactant of Route 5
Selenourea, N,N-dimethyl-
Reactant of Route 6
Selenourea, N,N-dimethyl-
Customer
Q & A

Q1: How does 1,1-Dimethyl-2-selenourea contribute to nanoparticle synthesis?

A: 1,1-Dimethyl-2-selenourea serves as a selenium source in the synthesis of metal selenide nanoparticles. For instance, it plays a crucial role in forming hollow Au@Cu2-xSe nanostructures through an anion exchange reaction with Au@Cu2O core-shell nanoparticles []. The reaction occurs at elevated temperatures in the presence of a capping reagent like polyvinylpyrrolidone (PVP).

Q2: Are there any differences in the nanostructures formed when using 1,1-Dimethyl-2-selenourea compared to other chalcogenide precursors?

A: Yes, the choice of chalcogenide precursor influences the final nanostructure. While 1,1-Dimethyl-2-selenourea leads to complete transformation of Au@Cu2O templates into hollow Au@Cu2−xSe nanostructures, using thioacetamide under the same conditions results in Au@Cu2−xS structures with Cu2O residues attached to the gold core []. This difference highlights the importance of precursor selection in controlling nanostructure morphology.

Q3: Can the size of the voids within the nanostructures be controlled during synthesis?

A: Yes, the size of the interior voids can be tuned by adjusting the concentration of 1,1-Dimethyl-2-selenourea used in the reaction mixture []. Higher concentrations promote the formation of larger voids. This control over void size is crucial for tailoring the optical and electronic properties of the resulting nanoparticles.

Q4: Beyond its role in nanoparticle synthesis, are there other applications of 1,1-Dimethyl-2-selenourea?

A: 1,1-Dimethyl-2-selenourea has shown promise in photographic emulsion sensitization. Specifically, it significantly increases the sensitivity of both octahedral AgBr and cube AgIBr emulsions []. This application highlights the versatility of this compound in diverse technological fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.